2-Methyl-2-(4-nitrophenyl)propanal
Description
2-Methyl-2-(4-nitrophenyl)propanal (C₁₀H₁₁NO₃) is a substituted propanal derivative featuring a 4-nitrophenyl group attached to a branched aldehyde backbone.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propanal |
InChI |
InChI=1S/C10H11NO3/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 |
InChI Key |
HCCUHCRGZSJUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The presence of the 4-nitrophenyl group distinguishes 2-methyl-2-(4-nitrophenyl)propanal from other analogs. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- The 4-nitrophenyl group increases molecular weight compared to methyl or bromophenyl analogs due to the nitro (-NO₂) moiety.
- Bromophenyl derivatives (e.g., 2-methyl-2-(4'-bromophenyl)propanal) exhibit higher molecular weights due to bromine’s atomic mass but lack the nitro group’s electron-withdrawing effects .
- The discontinued 4-isopropylphenyl analog (190.28 g/mol) highlights the impact of bulky substituents on molecular weight .
Thermal and Spectral Data
While direct data for this compound is unavailable, analogs provide insights:
- NMR Trends : The 4-nitrophenyl group in related compounds (e.g., ) shows characteristic aromatic proton signals at δH = 8.35–7.60 ppm (AA’BB’ system) and aldehyde protons at δH = 9.47 ppm .
- Chromatographic Behavior : Chiral HPLC analysis of nitrophenyl-containing compounds (e.g., ) reveals retention times influenced by stereochemistry, suggesting similar separability for the target compound .
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